Carnobacteriocin B2

Description

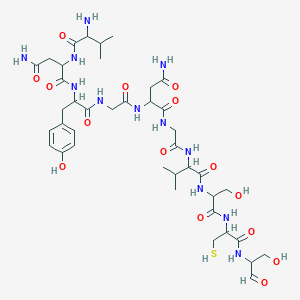

Structure

2D Structure

Properties

bioactivity |

Gram+ & Gram-, |

|---|---|

sequence |

VNYGNGVSCSKTKCSVNWGQAFQERYTAGINSFVSGVASGAGSIGRRP |

Origin of Product |

United States |

Genetic Determinants and Molecular Biology of Carnobacteriocin B2

Gene Locus and Genomic Organization

The genetic blueprint for carnobacteriocin B2 production is primarily contained within a mobile genetic element, which also houses the genes necessary for its regulation, secretion, and the bacterium's own immunity.

The structural gene for this compound, designated cbnB2, is not located on the chromosome of the producing bacterium but is instead encoded on a 61-kb plasmid named pCP40. asm.orgualberta.canih.govresearchgate.net This plasmid is essential for the production of not only this compound (CB2) but also for the expression of another bacteriocin (B1578144), carnobacteriocin BM1, whose structural gene (cbnBM1) is located on the chromosome. asm.orgnih.govnih.gov Strains of C. piscicola that have been cured of the pCP40 plasmid are unable to produce either bacteriocin, demonstrating the critical role of this extrachromosomal element in bacteriocin synthesis. asm.orgualberta.ca The genetic information required for CB2 production and immunity has been localized to a 10-kb fragment of the pCP40 plasmid. asm.orgcollectionscanada.gc.ca

The production and secretion of this compound are dependent on a suite of ancillary genes located on the pCP40 plasmid, upstream of the cbnB2 structural gene. asm.orgnih.govoup.com These genes are organized into clusters and are indispensable for the complete biosynthesis pathway. Key among these are the regulatory and secretion genes.

The genes cbnK and cbnR encode the components of a two-component signal transduction system. asm.orgnih.gov CbnK is a histidine protein kinase that acts as a sensor, while CbnR is a response regulator that mediates the transcriptional activation of bacteriocin genes. asm.org This system is fundamental for the cell-density-dependent regulation of bacteriocin synthesis.

For secretion, the genes cbnT and cbnD are essential. asm.orgnih.govoup.com Their deduced protein products show significant similarity to ATP-binding cassette (ABC) transporters and their accessory proteins, respectively. asm.orgnih.govualberta.ca This indicates that this compound is exported from the cell via a dedicated signal sequence-independent secretion system. asm.org

Other genes, such as cbnS, which encodes a peptide autoinducer, are also part of this locus and play a crucial role in the regulatory cascade. researchgate.net

Table 1: Key Genes Associated with this compound Production on Plasmid pCP40

| Gene | Encoded Protein | Putative Function | Reference |

| cbnB2 | This compound Precursor | Structural precursor of the bacteriocin | nih.govoup.comresearchgate.net |

| cbiB2 | Immunity Protein | Provides specific immunity to this compound | oup.comresearchgate.netasm.org |

| cbnK | CbnK | Histidine protein kinase; sensor component of the two-component regulatory system | asm.orgnih.govoup.comresearchgate.net |

| cbnR | CbnR | Response regulator; DNA-binding protein that activates transcription | asm.orgnih.govoup.comresearchgate.net |

| cbnT | CbnT | ABC transporter; involved in the secretion of the bacteriocin | asm.orgnih.govoup.comresearchgate.net |

| cbnD | CbnD | Accessory protein for the ABC transporter | asm.orgnih.govoup.comresearchgate.net |

| cbnS | Autoinducer Peptide Precursor (CS) | Precursor of the signaling peptide involved in quorum sensing | researchgate.net |

To protect itself from the antimicrobial action of its own bacteriocin, the producing organism synthesizes a specific immunity protein. The gene responsible for this immunity, cbiB2, is located immediately downstream of the cbnB2 structural gene on the pCP40 plasmid. asm.orgualberta.caoup.comresearchgate.netasm.org This close proximity and co-orientation suggest a coordinated expression strategy. Transcriptional analyses have confirmed that cbnB2 and cbiB2 are co-transcribed as a single polycistronic mRNA molecule, forming the cbnB2-cbiB2 operon. asm.orgnih.gov This ensures that whenever the bacteriocin is produced, the immunity protein is also synthesized, providing a robust self-protection mechanism for the producer cell. asm.org The protein encoded by cbiB2 is a 111-amino-acid polypeptide that confers specific immunity to this compound but not to other carnobacteriocins like BM1. asm.orgnih.gov

Associated Regulatory and Secretion Genes (e.g., cbnK, cbnR, cbnT, cbnD)

Transcriptional and Translational Regulation

The expression of this compound is not constitutive but is instead meticulously controlled at the transcriptional level. This regulation allows the bacterial population to coordinate gene expression in response to cell density, a phenomenon known as quorum sensing.

The production of this compound is regulated by a peptide-pheromone-dependent quorum-sensing system. asm.orgoup.comresearchgate.net This regulatory circuit involves a three-component system comprising a peptide autoinducer, a membrane-bound sensor kinase, and an intracellular response regulator. researchgate.net

The system is initiated by the basal production and secretion of a small signaling peptide, or autoinducer. In the C. piscicola LV17B system, a 24-amino acid peptide named CS, encoded by the cbnS gene, acts as an autoinducer. nih.gov As the bacterial population grows, the extracellular concentration of this autoinducer increases. Once a threshold concentration is reached, the autoinducer peptide binds to and activates the sensor protein, the histidine kinase CbnK. Interestingly, the mature this compound peptide itself can also function as an induction molecule, creating a powerful auto-regulatory loop. asm.orgnih.gov

Upon activation, CbnK autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator, CbnR. The phosphorylated CbnR then acts as a transcriptional activator, binding to specific promoter regions and switching on the expression of the bacteriocin operons. This quorum-sensing mechanism ensures that the bacteriocin is produced only at high cell densities, when it would be most effective against competing bacteria. nih.gov

The transcriptional activation of the cbnB2-cbiB2 operon is controlled by a specific promoter, designated PB. researchgate.net Analysis of the nucleotide sequence of this promoter region reveals the presence of characteristic regulatory elements. asm.orgnih.gov Upstream of the transcription start site, there are two imperfect direct repeats. asm.orgnih.gov This sequence motif is a hallmark of promoters that are under the control of Agr-like (accessory gene regulator) two-component systems and serves as the binding site for the activated response regulator, CbnR. asm.org

The binding of phosphorylated CbnR to these repeats is believed to enhance the binding of RNA polymerase to the core promoter, thereby initiating transcription of the cbnB2 and cbiB2 genes. nih.gov Similar regulatory repeats are found in the promoter regions of other operons involved in this system, such as the promoter for the cbnS gene (PS), indicating a global, coordinated transcriptional response to the autoinducer signal. asm.orgnih.govresearchgate.net This ensures the simultaneous and robust expression of all necessary components for bacteriocin production, secretion, and immunity. nih.gov

Quorum Sensing and Two-Component Signal Transduction Systems in Production Regulation

Genetic Engineering Approaches for this compound Studies

The study of this compound, a class IIa bacteriocin produced by Carnobacterium piscicola, has been significantly advanced through various genetic engineering techniques. researchgate.netnih.govnih.gov These approaches have enabled detailed characterization of the bacteriocin, its production, and its functional properties by allowing for its expression in different organisms and the creation of modified versions.

Cloning Strategies and Heterologous Expression Systems

The genetic determinants for this compound are located on a large 61-kb plasmid, designated pCP40, found in the producer strain Carnobacterium piscicola LV17. researchgate.netnih.govualberta.ca The structural gene for the bacteriocin, cbnB2, and its associated immunity gene, cbiB2, which confers protection to the host cell, have been successfully cloned and sequenced. researchgate.netualberta.caresearchgate.net The cbnB2 gene encodes a pre-peptide that includes an 18-amino acid N-terminal leader sequence, which is cleaved post-translationally to yield the mature, active 48-amino acid bacteriocin. researchgate.netnih.gov

Cloning of the cbnB2 gene has facilitated its transfer and expression in various other microorganisms, known as heterologous hosts. This is a crucial strategy for overcoming low yields from the native producer and for studying the bacteriocin in simplified, well-characterized systems. Escherichia coli is a commonly used heterologous host for producing this compound, often as part of a fusion protein to aid in purification. nih.govnih.gov

Besides E. coli, other lactic acid bacteria have been used as expression hosts. For instance, the plasmid-less, non-bacteriocinogenic variant of the original producer strain, C. piscicola LV17C, has been transformed to produce this compound. nih.govasm.orgnih.gov Similarly, Carnobacterium divergens LV13 and Lactococcus lactis have also been successfully used as heterologous hosts, demonstrating the potential for engineering food-grade bacteria to produce this antimicrobial peptide. asm.orgnih.govresearchgate.net The expression in these hosts often requires the co-expression of the immunity gene cbiB2 to protect the host cells from the bacteriocin's activity. asm.orgnih.govuniprot.org

| Cloning Vector / Plasmid | Host Organism | Key Features of the Strategy | Reference |

|---|---|---|---|

| pCP40 (native plasmid) | Carnobacterium piscicola LV17B | Contains the native gene cluster for CbnB2 production, including structural (cbnB2), immunity (cbiB2), and transport genes. | researchgate.netualberta.caresearchgate.net |

| pMG36e | C. piscicola LV17C, C. divergens LV13 | Expression vector used for fusing the cbnB2 structural gene with the divergicin A signal peptide for heterologous expression. | nih.govasm.orgnih.gov |

| pUC118 | Escherichia coli | Cloning vector used for sequencing fragments containing the cbnB2 gene and fusion constructs. | asm.org |

| Not specified (Maltose-binding protein fusion vector) | Escherichia coli | Used to overexpress this compound as a fusion protein for purification and characterization. | nih.govnih.gov |

| Not specified (Thioredoxin fusion vector) | Escherichia coli | High-level expression of CbnB2 as a fusion protein, enabling optimized production and purification. | nih.govfrontiersin.org |

Fusion Protein Methodologies for Production and Characterization

A significant challenge in bacteriocin research is producing sufficient quantities of pure peptide for characterization and application studies. Fusion protein methodologies have been instrumental in overcoming this hurdle for this compound. This strategy involves genetically linking the bacteriocin gene to a gene encoding a larger, stable protein, the "fusion partner."

One successful approach involved expressing this compound in E. coli as a fusion with maltose-binding protein (MBP). nih.govnih.gov This large, soluble protein aids in the proper folding and stability of the bacteriocin. The resulting fusion protein can be easily purified using affinity chromatography that specifically binds the MBP tag. Subsequently, the mature this compound is cleaved from the MBP partner using a specific protease, such as Factor Xa, which recognizes a cleavage site engineered between the two protein sequences. nih.govnih.gov

Another highly effective fusion partner for this compound production is thioredoxin. nih.govfrontiersin.orgscispace.com Expressing this compound fused to a thermostable thioredoxin in E. coli has several advantages. Thioredoxin can enhance the solubility of the fusion protein and can accumulate to high levels within the cell. frontiersin.org The thermostability of this particular thioredoxin allows for a simple initial purification step where many native E. coli proteins are denatured and removed by heat treatment (thermal coagulation), while the fusion protein remains intact. nih.govscispace.com Following this, the fusion protein can be cleaved to release the bacteriocin. Chemical cleavage with cyanogen (B1215507) bromide (CNBr), which cleaves at methionine residues, has been used effectively for this purpose. nih.govfrontiersin.org

A different type of fusion strategy focuses on secretion rather than purification. The natural secretion of this compound requires a dedicated ABC transporter system. nih.govasm.org To bypass this complex machinery, the cbnB2 structural gene, stripped of its native leader sequence, was fused to the gene segment encoding the signal peptide of another bacteriocin, divergicin A. nih.govasm.orgresearchgate.net This signal peptide is recognized by the host's general secretory pathway (GSP), a system present in many bacteria. This approach permitted the production and export of active this compound in heterologous hosts like C. divergens and C. piscicola LV17C without needing the specific cbn transport genes. asm.orgnih.gov

| Fusion Partner | Host Organism | Cleavage Method | Primary Purpose | Reference |

|---|---|---|---|---|

| Maltose-Binding Protein (MBP) | Escherichia coli | Factor Xa (enzymatic) | Overexpression, enhanced solubility, and affinity purification. | nih.govnih.govresearchgate.net |

| Thioredoxin (thermostable) | Escherichia coli | Cyanogen Bromide (CNBr) (chemical) or Enterokinase (enzymatic) | High-yield production, simplified purification via thermal coagulation. | nih.govfrontiersin.orgscispace.com |

| Divergicin A Signal Peptide | C. piscicola, C. divergens, L. lactis | Signal peptidase (in vivo) | Secretion via the general secretory pathway, bypassing the dedicated ABC transporter. | nih.govasm.orgnih.govresearchgate.net |

Manipulation of Genetic Information for Enhanced Expression

Researchers have manipulated the genetic information related to this compound to enhance its production and to investigate its structure-function relationships. A key achievement in enhancing expression was the development of an optimized fed-batch fermentation process for the recombinant E. coli expressing the thioredoxin-CbnB2 fusion protein. nih.gov A critical manipulation in this process was replacing the common laboratory inducer, isopropyl β-D-1-thiogalactopyranoside (IPTG), with lactose (B1674315). This change in induction strategy significantly improved the overexpression of the fusion protein. nih.gov The combination of optimized fermentation, a thermostable fusion partner, and efficient purification processes led to a remarkable yield of up to 320 mg of pure this compound per liter of culture, a substantial increase over other systems. nih.govscispace.com

Genetic manipulation has also been employed to create a more streamlined expression system. By fusing the cbnB2 gene to the divergicin A signal peptide, the amount of genetic material required for bacteriocin expression was drastically reduced from approximately 9.5 kb (which includes the dedicated transport machinery) to about 600 base pairs, plus a promoter. asm.org This minimalist approach has significant implications for developing food-grade expression vectors.

Furthermore, site-directed mutagenesis has been used to alter the amino acid sequence of this compound to probe the roles of specific residues. nih.gov By creating several mutant versions of the peptide and expressing them using the maltose-binding protein fusion system, researchers found that even minor changes, such as substituting a single amino acid, could dramatically reduce or eliminate the antimicrobial activity of the bacteriocin. nih.gov Interestingly, these studies also revealed that the structural requirements for antimicrobial activity are more stringent than those for its function as an inducer molecule in the quorum-sensing system that regulates its own production. nih.gov

Biosynthesis and Secretion Pathways of Carnobacteriocin B2

Precursor Processing and Maturation

The initial product of bacteriocin (B1578144) synthesis is an inactive precursor peptide that must undergo specific modifications to become a functional antimicrobial agent. This maturation process is critical for protecting the producer cell from its own toxic product and for ensuring proper transport out of the cell.

Like all class II bacteriocins, Carnobacteriocin B2 is ribosomally synthesized as a precursor molecule known as pre-carnobacteriocin B2. nih.govresearchgate.net This precursor is a single polypeptide chain that consists of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide, which will become the mature bacteriocin. asm.orgnih.gov The genetic blueprint for this precursor is encoded in the cbnB2 gene. researchgate.netasm.org The initial translation product is biologically inactive, a crucial feature that prevents any antimicrobial action within the cytoplasm of the producing organism, Carnobacterium piscicola. asm.orgmdpi.com The pre-carnobacteriocin B2 peptide consists of 66 amino acids. asm.org

A critical step in the maturation of this compound is the proteolytic removal of its N-terminal leader peptide. asm.orgnih.gov This cleavage event is highly specific and occurs at a conserved double-glycine (Gly-Gly) processing site located just before the start of the mature bacteriocin sequence. asm.orgasm.orgencyclopedia.pubresearchgate.net The enzymatic activity responsible for this cleavage is an intrinsic function of the dedicated ATP-binding cassette (ABC) transporter protein involved in its secretion. researchgate.netmdpi.comencyclopedia.pub This transporter possesses an N-terminal proteolytic domain that recognizes the leader peptide and cleaves the precursor at the Gly-Gly site, a process that occurs concomitantly with the export of the bacteriocin across the cell membrane. mdpi.comencyclopedia.pub The removal of the 18-amino-acid leader peptide yields the mature, active 48-amino-acid this compound. asm.org

The N-terminal leader peptide, or presequence, serves two essential functions in the biosynthesis of this compound. asm.orgoup.com

Inactivation and Producer Self-Protection : The primary role of the leader is to keep the bacteriocin in an inactive state inside the producing cell. asm.orgmdpi.com Structural studies on pre-carnobacteriocin B2 have revealed that the presequence contains an alpha-helix that appears to fold back onto the active domain of the bacteriocin. asm.orgnih.gov This conformation likely interferes with the bacteriocin's ability to interact with membranes, thus preventing it from disrupting the producer cell's own membrane and ensuring self-immunity. asm.orgnih.gov The reduced antimicrobial activity of the precursor form compared to the mature bacteriocin confirms this protective, inactivating role. asm.orgnih.gov

Recognition Signal for Export : The second crucial function of the presequence is to act as a recognition signal for the dedicated export machinery. asm.orgnih.gov The ABC transporter specifically identifies the leader peptide, targeting the pre-bacteriocin for processing and secretion. asm.orgmdpi.com This ensures that only the correct peptide is exported from the cell.

N-Terminal Leader Peptide Cleavage Mechanism (Gly-Gly site)

Export Machinery

The secretion of this compound from the cytoplasm to the extracellular environment is a specialized process mediated by a dedicated transport system encoded within the bacteriocin gene cluster. researchgate.netnih.gov

The export of this compound is dependent on a specific ATP-binding cassette (ABC) transporter. researchgate.netasm.orgnih.govnih.gov These transporters are transmembrane proteins that utilize the energy derived from ATP hydrolysis to drive the translocation of substrates across cellular membranes. encyclopedia.pubnih.gov In the case of this compound, the ABC transporter performs a dual role: it acts as the maturation protease that cleaves the leader peptide at the Gly-Gly site, and it simultaneously exports the mature bacteriocin out of the cell. mdpi.comnih.gov The genes encoding this specialized transporter are located in close proximity to the bacteriocin structural gene, ensuring a coordinated production and secretion system. researchgate.netasm.org This dedicated pathway is a hallmark of most class IIa bacteriocins.

In addition to the ABC transporter, the secretion process requires the function of an accessory protein. asm.orgresearchgate.netnih.gov This protein is also encoded by a gene within the bacteriocin operon and is essential for the externalization of the bacteriocin. asm.org While the precise molecular function of the accessory protein in the this compound system is not fully elucidated, it is indispensable for the ABC transporter-dependent secretion process. encyclopedia.pubnih.gov It is believed to work in concert with the ABC transporter to facilitate the efficient translocation of the mature peptide across the cytoplasmic membrane. encyclopedia.pub

Mechanism of Antimicrobial Action

Interactions with Bacterial Membranes

The primary mode of action of Carnobacteriocin B2 involves the disruption of the bacterial cell membrane's integrity. nih.gov This interaction leads to a cascade of events that are ultimately lethal to the target cell.

Membrane Permeabilization and Pore Formation

This compound induces membrane permeabilization by forming pores in the cytoplasmic membrane of target cells. nih.govasm.orgresearchgate.netmdpi.com This pore formation is a critical step in its bactericidal activity. The amphiphilic nature of the bacteriocin (B1578144), particularly its C-terminal region, is thought to facilitate its insertion into the lipid bilayer. nih.gov It is hypothesized that the bacteriocin molecules aggregate to form a cylindrical complex, with the hydrophobic faces of their C-termini interacting with each other to create a hydrophilic channel through the membrane. This pore formation allows for the uncontrolled passage of ions and small molecules across the membrane.

Dissipation of Membrane Potential and Proton Motive Force

A direct consequence of membrane permeabilization is the dissipation of the transmembrane electrical potential and the proton motive force (PMF). nih.govasm.orgresearchgate.net The PMF, a gradient of protons across the cytoplasmic membrane, is essential for vital cellular processes such as ATP synthesis and active transport. The pores formed by this compound create a channel for proton leakage, effectively short-circuiting this electrochemical gradient. conicet.gov.ar This collapse of the membrane potential disrupts cellular energy production and transport systems, leading to cell death. conicet.gov.armdpi.com

Receptor Recognition and Binding

The specificity of this compound towards certain bacterial species is attributed to its interaction with specific components on the target cell surface.

Role of the Mannose Phosphotransferase System (Man-PTS) as a Putative Receptor

Evidence suggests that the mannose phosphotransferase system (Man-PTS) acts as a specific receptor for class IIa bacteriocins, including this compound. nih.govmdpi.comacs.org The Man-PTS is a multi-protein complex involved in the transport and phosphorylation of mannose. mdpi.comresearchgate.net It is believed that the IIC and IID components of the Man-PTS, which are embedded in the cell membrane, serve as the primary binding sites for these bacteriocins. mdpi.commdpi.com The interaction with the Man-PTS is thought to be a crucial step that facilitates the subsequent insertion of the bacteriocin into the membrane and pore formation. researchgate.netconicet.gov.ar

Electrostatic Interactions with Anionic Phospholipids (B1166683) of Target Membranes

Initial contact between this compound and the target cell is likely mediated by electrostatic interactions. nih.govmdpi.com this compound is a cationic peptide, carrying a net positive charge. nih.gov This positive charge facilitates its attraction to the negatively charged components of bacterial membranes, such as anionic phospholipids. conicet.gov.arnih.gov This initial, non-specific binding is thought to increase the local concentration of the bacteriocin at the cell surface, thereby promoting its interaction with the specific Man-PTS receptor. conicet.gov.ar

Specificity of Target Cell Recognition

The antimicrobial efficacy of this compound is not indiscriminate; it is characterized by a high degree of specificity for certain target cells. This precision is primarily achieved through a receptor-mediated recognition process. Research has identified the mannose phosphotransferase system (man-PTS), a protein complex involved in sugar transport and phosphorylation, as the principal target receptor for CbnB2 and other class IIa bacteriocins on the membrane of sensitive bacteria. acs.orgasm.orgunit.nonih.gov

The interaction is highly specific, with evidence pointing to the IIC and IID protein components of the man-PTS complex forming the functional receptor. unit.noplos.org An extracellular loop on the IIC component is believed to be a major determinant for the species-specific targeting by these bacteriocins. unit.noplos.org This reliance on a specific receptor explains the relatively narrow spectrum of activity for CbnB2, which is most effective against bacteria that are phylogenetically related to the producing organism, Carnobacterium maltaromaticum, and possess the correct man-PTS configuration. acs.org

Structure-Activity Relationship in Membrane Interactions

The antimicrobial activity of this compound is intrinsically linked to its three-dimensional structure, which facilitates its interaction with and disruption of the target cell's cytoplasmic membrane. The peptide is broadly organized into two distinct functional domains: a conserved N-terminal region and a more variable C-terminal region. asm.orgmdpi.com

The N-terminal domain is hydrophilic and cationic (positively charged). asm.org It contains the highly conserved YGNGV motif characteristic of class IIa bacteriocins and a disulfide bond between two cysteine residues (Cys9 and Cys14). nih.govoup.com This disulfide bond is crucial for stabilizing the structure of this domain into an anti-parallel β-sheet and is essential for full antimicrobial activity. microbiologyresearch.orgnih.gov The positive charge of the N-terminus is thought to mediate the initial, non-specific electrostatic attraction to the negatively charged surface of the bacterial membrane. nih.gov

The C-terminal domain is amphiphilic or hydrophobic and is less conserved among different class IIa bacteriocins. asm.orgoup.com This region forms a critical amphipathic α-helix. acs.orgnih.gov This α-helical structure is vital for the bacteriocin's function; it is the part of the molecule that inserts into the hydrophobic core of the target cell membrane following receptor recognition. nih.govnih.gov This insertion leads to membrane permeabilization, pore formation, and ultimately, cell death. asm.org The variability in the amino acid sequence of this C-terminal helix is responsible for the differences in target cell specificity observed among class IIa bacteriocins. acs.orgmicrobiologyresearch.org

Nuclear magnetic resonance (NMR) studies of CbnB2 in a membrane-mimicking environment confirmed a well-defined central α-helical structure (from residue 18 to 39), while the N-terminus remains more disordered. nih.gov This supports the model where the C-terminal helix is the key element for membrane interaction and recognition, with its stability being a critical factor for antimicrobial potency. nih.govnih.gov

The importance of specific amino acids to the function of this compound has been highlighted by mutagenesis studies. For instance, substituting the phenylalanine at position 33 with a serine residue was shown to completely eliminate the peptide's antibacterial activity, underscoring the critical role of specific residues within the C-terminal domain for its function. asm.orgnih.gov In contrast, substitutions closer to the C-terminus, such as changing arginine at position 46 to glycine, did not impact activity, indicating that not all residues in this region are equally critical. nih.gov

Table 1: Summary of Structure-Activity Relationships in this compound

| Structural Feature | Location | Key Residues/Motif | Function in Antimicrobial Action | Citation |

|---|---|---|---|---|

| N-Terminal Domain | N-terminus | YGNGV motif, Cys9, Cys14 | Initial electrostatic attraction to the cell membrane; structural stability. | asm.orgnih.govoup.com |

| Disulfide Bond | N-terminus | Cys9-Cys14 | Stabilizes the β-sheet structure; essential for full activity. | microbiologyresearch.orgnih.gov |

| C-Terminal Domain | C-terminus | Variable residues | Receptor recognition (specificity); membrane insertion and permeabilization. | acs.orgnih.govmicrobiologyresearch.org |

| Amphipathic α-Helix | Central/C-terminal (residues ~18-39) | Phe33 | Inserts into the membrane bilayer, leading to pore formation; critical for activity. | acs.orgnih.govnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Arginine | |

| This compound | |

| Cysteine | |

| Glycine | |

| Phenylalanine | |

| Serine |

Immunity Mechanisms to Carnobacteriocin B2

Characterization of the Carnobacteriocin B2 Immunity Protein (CbiB2)

The gene responsible for immunity to this compound, designated cbiB2, is located downstream of the structural gene for the bacteriocin (B1578144) (cbnB2). asm.orgnih.gov This genetic arrangement is common for bacteriocin systems, ensuring the co-expression of the bacteriocin and its cognate immunity protein. acs.org The cbiB2 gene encodes a protein, CbiB2, composed of 111 amino acids. asm.orgnih.govnih.gov

To characterize the protein, CbiB2 was successfully expressed in Escherichia coli as a fusion protein with maltose-binding protein, which allowed for its purification and subsequent analysis. asm.orgnih.gov The purified CbiB2 protein's N-terminal amino acid sequence and its mass, determined by mass spectrometry to be approximately 12,662.2 ± 3.4 Da, correspond with the data deduced from the nucleotide sequence of the cbiB2 gene. asm.orgnih.gov

Structurally, the NMR solution structure of CbiB2 reveals that it is comprised of five α-helices. acs.org The first four helices form an antiparallel four-helix bundle that folds around a well-defined hydrophobic core. acs.org This structural motif is a common feature among immunity proteins for class IIa bacteriocins. oup.comnih.gov

Table 1: Characteristics of this compound Immunity Protein (CbiB2)

| Characteristic | Description |

|---|---|

| Gene | cbiB2 |

| Protein | CbiB2 |

| Amino Acid Count | 111 |

| Molecular Weight (Da) | 12,662.2 ± 3.4 |

| Structure | Five α-helices, with helices 1-4 forming an antiparallel four-helix bundle. |

| Genetic Locus | Downstream of the cbnB2 structural gene on a 61-kb plasmid in Carnobacterium piscicola LV17B. asm.orgualberta.ca |

Cellular Localization of CbiB2 (Cytoplasmic and Membrane-Associated)

Investigations into the cellular location of CbiB2 have been conducted using Western blot (immunoblot) analysis. asm.orgnih.gov These studies indicate that the majority of the intracellular pool of the CbiB2 immunity protein resides in the cytoplasm. asm.orgnih.govualberta.ca A smaller proportion, estimated to be no more than 1% of the total cellular pool, is associated with the cell membrane. asm.org This distribution contrasts with some other bacteriocin immunity proteins, such as the lactococcin A immunity protein, which is found in roughly equal amounts in the cytoplasm and membrane fractions. asm.org

The nature of the interaction between CbiB2 and the cell membrane is not fully understood. asm.org Although the protein has a positive charge at physiological pH which could facilitate some affinity for the negatively charged membrane surface, washed membrane preparations retained similar amounts of the immunity protein, suggesting a potentially integral association for this small fraction or entrapment within membrane vesicles during experimental procedures. asm.org

Proposed Models for Immunity Action

The precise mechanism by which CbiB2 confers immunity is still under investigation, with several models being proposed based on experimental evidence.

Direct Interaction Hypotheses (e.g., with Bacteriocin or Receptor)

One hypothesis is that the immunity protein directly interacts with either the this compound peptide itself or with a cellular receptor for the bacteriocin. However, experimental attempts to demonstrate a direct interaction between purified CbiB2 and this compound have not been successful. asm.orgnih.gov Studies have shown that the purified immunity protein does not significantly bind to microtiter plates coated with this compound, nor is it able to inactivate the bacteriocin in solution. asm.orgnih.govresearchgate.net This suggests that a simple one-to-one binding event in the extracellular environment or in solution is unlikely to be the primary mechanism of immunity. oup.com

An alternative direct interaction model proposes that the immunity protein binds to the bacteriocin's receptor on the cell surface or within the membrane, thereby preventing the bacteriocin from docking and initiating pore formation. mdpi.commicrobiologyresearch.org This "bind-and-lock" mechanism, which has been suggested for other class IIa bacteriocins, posits that the immunity protein, the bacteriocin, and its receptor (often a mannose phosphotransferase system, man-PTS) form a ternary complex that is inactive. microbiologyresearch.orgconicet.gov.ar

Protection Against Membrane Disruption

Another proposed model centers on the ability of CbiB2 to interfere with the pore-forming activity of this compound at the cell membrane. asm.org Given that a fraction of CbiB2 is membrane-associated, it is plausible that it could interact with the bacteriocin pore complex as it begins to form. frontiersin.org The immunity protein might interfere with the aggregation of bacteriocin molecules or block the functional pore from within the cytoplasm, preventing the efflux of essential intracellular components. asm.org The structure of CbiB2, particularly the proposed fifth helix, might play a role in blocking the pore created by the bacteriocin. nih.gov

Heterologous Expression of Immunity and Phenotypic Protection

A key method for confirming the function of an immunity gene is to express it in a different, sensitive host organism and observe whether it confers protection. The cbiB2 gene has been successfully expressed in various heterologous hosts, including other Carnobacterium species and even E. coli. asm.orgnih.govresearchgate.netasm.org

When the cbiB2 gene is introduced into sensitive strains such as Carnobacterium piscicola LV17C, Carnobacterium piscicola UAL26, and Carnobacterium divergens LV13, the transformed cells gain immunity to this compound. asm.org However, this immunity is specific; the expression of CbiB2 does not provide protection against other bacteriocins, such as Carnobacteriocin BM1. asm.orgnih.govualberta.ca This demonstrates the high specificity of the immunity protein for its cognate bacteriocin.

It has been noted that the level of immunity in these heterologous hosts, while significant, may not reach the same level as the wild-type producer strain. asm.orgasm.org This could be due to factors such as suboptimal expression levels from the promoter used in the expression vector or the potential need for additional factors for full immunity that are present in the original producer strain but not the heterologous host. asm.org

Table 2: Heterologous Expression of cbiB2 and Resulting Phenotype

| Host Organism | Original Phenotype | Expression of cbiB2 | Resulting Phenotype |

|---|---|---|---|

| Carnobacterium piscicola LV17C | Sensitive to this compound and BM1 | Yes | Immune to this compound, remains sensitive to Carnobacteriocin BM1 |

| Carnobacterium piscicola UAL26 | Sensitive to this compound and BM1 | Yes | Immune to this compound, remains sensitive to Carnobacteriocin BM1 |

| Carnobacterium divergens LV13 | Sensitive to this compound and BM1 | Yes | Immune to this compound, remains sensitive to Carnobacteriocin BM1 |

| Escherichia coli | Not applicable (used for protein expression) | Yes | Production of functional CbiB2 protein |

Structural Biology of Carnobacteriocin B2 and Its Immunity Protein

Solution Structure of Mature Carnobacteriocin B2

The mature form of this compound (CbnB2), a 48-residue peptide, has been a subject of detailed structural analysis to understand its potent antimicrobial properties. nih.govoup.com

The three-dimensional solution structure of this compound was determined using two-dimensional proton (¹H) nuclear magnetic resonance (NMR) spectroscopy. nih.gov It is one of several class IIa bacteriocins, including leucocin A, sakacin P, and curvacin A, whose structures have been resolved by NMR. asm.orgmdpi.com These studies are fundamental to understanding the structure-activity relationships within this class of antimicrobial peptides. nih.gov Mass spectrometry and thiol modification experiments were also employed to confirm that the two cysteine residues, Cys9 and Cys14, form a disulfide bond which is essential for its full antimicrobial activity. nih.gov

NMR analysis has revealed that this compound possesses a well-defined central α-helical structure, spanning from residue 18 to 39. nih.govcore.ac.uk This central helix is an amphiphilic structure, a characteristic feature that is conserved among class IIa bacteriocins and is believed to be crucial for interaction with the target cell membrane. nih.govasm.orgacs.org

In contrast to its well-structured core, the N-terminal region of CbnB2 was found to be largely disordered under the experimental conditions used. nih.govresearchgate.net This was an unexpected finding, as this region contains the highly conserved YGNGV motif and shows significant sequence identity with other class IIa bacteriocins like leucocin A, which forms a three-stranded antiparallel β-sheet in its N-terminus. nih.govasm.orgresearchgate.net The C-terminal tail, following the central helix, is also characterized by structural diversity and flexibility. asm.org

The conformation of this compound is highly dependent on its solvent environment. In aqueous solutions, the peptide is largely unstructured, existing as a random coil. researchgate.netacs.orgscispace.com However, in the presence of membrane-mimicking environments, such as mixtures of trifluoroethanol (TFE) and water or dodecylphosphocholine (B1670865) (DPC) micelles, it adopts a more defined and stable conformation. acs.orgscispace.com

Specifically, NMR studies conducted in a TFE/water mixture revealed the formation of the stable central α-helix (residues 18-39), while the N-terminal region remained disordered. nih.govresearchgate.net Circular dichroism spectroscopy has further shown that the helical content of CbnB2, like other bacteriocins lacking a second C-terminal disulfide bond, can be partially disrupted at elevated temperatures, which correlates with a loss of antimicrobial activity. acs.org This dynamic behavior highlights the importance of the membrane environment in inducing the bioactive conformation of the peptide.

Identification of Conserved Helical Regions (e.g., Central Helix, N-terminal α-helix)

Structure of the Precursor of this compound

This compound is synthesized as a precursor peptide (pre-carnobacteriocin B2 or preCbnB2) that includes an N-terminal leader peptide, which is subsequently cleaved off to yield the mature, active bacteriocin (B1578144). nih.gov

The solution structure of the precursor form of this compound has been determined through multidimensional NMR analysis. nih.govresearchgate.net For these studies, a version of the precursor, preCbnB2(1-64), was produced and uniformly labeled with ¹⁵N and ¹³C isotopes. nih.govbmrb.io Similar to the mature peptide, the precursor is unstructured in a purely aqueous environment but folds into a defined conformation in a 70:30 trifluoroethanol/water mixture. nih.govresearchgate.net

Remarkably, the NMR data showed that the three-dimensional structure of the portion corresponding to the mature bacteriocin is essentially identical to that of the independently studied mature CbnB2. nih.govresearchgate.netrcsb.org This indicates that the presence of the leader peptide does not significantly alter the folding of the mature bacteriocin domain, which maintains its characteristic central α-helix. asm.orgnih.gov

The N-terminal leader peptide of preCbnB2 is not merely a passive component; it plays a distinct structural and functional role. NMR studies revealed that the leader sequence itself forms an α-helix spanning residues 3 to 13 (corresponding to residues -15 to -5 relative to the mature peptide). nih.govrcsb.org Sequence analysis suggests that this N-terminal helix is a conserved feature among related class IIa bacteriocin precursors. nih.govrcsb.org

This leader peptide helix is believed to function as a crucial recognition signal for the cell's export and processing machinery. nih.govrcsb.orgoup.com Structurally, it appears to fold back onto the amphiphilic helical part of the mature bacteriocin domain. asm.org This interaction likely masks the active regions of the bacteriocin, explaining the significantly reduced antimicrobial activity of the precursor form. asm.orgnih.govrcsb.org This protective mechanism prevents the bacteriocin from harming the producing cell before it is secreted. nih.govrcsb.org

NMR Studies of Pre-Carnobacteriocin B2

Structure of the this compound Immunity Protein (ImB2)

The this compound immunity protein, ImB2, is a key component in the defense mechanism of the producing bacterium, protecting it from the antimicrobial action of this compound (CbnB2). nih.gov The determination of its three-dimensional structure has provided significant insights into its function.

NMR Solution Structure Elucidation

The three-dimensional structure of the 111-amino acid ImB2 protein was determined in aqueous solution using nuclear magnetic resonance (NMR) spectroscopy. nih.govrcsb.org This was the first structure to be determined for a class IIa bacteriocin immunity protein. nih.govacs.org The calculations for the structure of ImB2 were based on a comprehensive set of experimental restraints, including 2118 Nuclear Overhauser Effects (NOEs), 130 dihedral angles, and 84 hydrogen bonds. acs.org The protein, expressed in Escherichia coli, was found to be well-structured in water, folding into a compact, globular domain. nih.govacs.org

The NMR data revealed that ImB2 consists of five α-helices, a short helical turn between the first two helices, a region with nascent helical character, and an extended C-terminus. acs.org Notably, protection from CbnB2 is only observed when ImB2 is expressed inside the cell, and no direct interaction between ImB2 and CbnB2 or its precursor has been observed. nih.gov

Characterization of the Four-Helix Bundle Motif

A central feature of the ImB2 structure is an antiparallel four-helix bundle. nih.gov This motif is formed by helices 1 through 4, which fold around a well-defined hydrophobic core created by the extensive packing of hydrophobic side chains from adjacent helices. nih.govacs.org The four helices are connected by short loops. asm.org Each of these helices is approximately 14 or 15 amino acids in length. acs.org This four-helix bundle is a conserved structural scaffold also found in other pediocin-like immunity proteins. d-nb.info

Identification of Potential Interaction Sites and Hydrophobic Pockets

Several regions of the ImB2 structure have been identified as potentially crucial for its function, particularly in mediating protein-protein interactions. acs.org A significant feature is a hydrophobic pocket formed by residues Phe26, Leu27, Leu30, and Val31 in the N-terminus of helix 2, and Leu54, Leu53, and Val50 of helix 3. acs.org This pocket, partially masked by the loop connecting helices 3 and 4, is thought to be important for receptor recognition and binding. nih.govacs.org

A flexible loop in the C-terminal portion, spanning residues 58–74, is also implicated in the recognition of a target protein. acs.org This region contains a stretch of nascent α-helix and is followed by a loop. acs.org Within this section, a stretch of three basic residues, His65, Lys66, and Arg67, could play a role in attracting or binding ImB2 to the cell membrane due to their positive charges. acs.org The conformational flexibility of the loop between helices 3 and 4 may be important for interacting with membrane receptors that confer sensitivity to class IIa bacteriocins. nih.govacs.org

Comparative Structural Analysis with Related Class IIa Bacteriocins and Immunity Proteins

The structure of ImB2, belonging to subgroup C of class IIa immunity proteins, provides a basis for comparison with other bacteriocin immunity proteins. nih.gov Despite low sequence identity, ImB2 shares a conserved antiparallel four-helix bundle motif with immunity proteins from other subgroups, such as EntA-im (subgroup A) and PedB. asm.orgd-nb.info For instance, the sequence identity between PedB and ImB2 is only 6%. d-nb.info

While the four-helix bundle is a common scaffold, there are notable structural differences, particularly in the C-terminal region. asm.orgd-nb.info ImB2 possesses a well-defined fifth alpha-helix that orients perpendicularly to the four-helix bundle, interacting with helices 3 and 4. asm.org In contrast, the crystal structure of EntA-im reveals a C-terminal end with no clear secondary structure, suggesting it is relatively flexible. asm.org These differences in the C-terminal conformation and the local structure formed by helices α3, α4, and their connecting loop provide a structural basis for the classification of pediocin-like immunity proteins. d-nb.info

The structures of class IIa bacteriocins themselves, such as this compound, curvacin A, leucocin A, and sakacin P, consist of a conserved N-terminal β-sheet-like domain and a more variable C-terminal region composed of one or two α-helices. asm.orgacs.org While the immunity proteins like ImB2 are cytosolic, they are thought to interact with the mannose phosphotransferase system (man-PTS), the receptor for class IIa bacteriocins, from the cytosolic side to block the pore-forming action of the bacteriocin. nih.govasm.org Despite the high structural similarity among immunity proteins, they exhibit strong specificity towards their cognate bacteriocins. asm.org

Table of Structural Features of ImB2 and Related Immunity Proteins

| Feature | ImB2 (this compound Immunity) | EntA-im (Enterocin A Immunity) | PedB (Pediocin PP-1 Immunity) |

|---|---|---|---|

| Subgroup | C nih.gov | A asm.orgnih.gov | A d-nb.info |

| Core Motif | Antiparallel four-helix bundle nih.gov | Antiparallel four-helix bundle asm.orgd-nb.info | Antiparallel four-helix bundle d-nb.info |

| C-terminal Structure | Well-defined fifth α-helix asm.org | Flexible, no clear secondary structure asm.org | Flexible C-terminal end d-nb.info |

| Determination Method | NMR Spectroscopy asm.org | X-ray Crystallography asm.org | X-ray Crystallography d-nb.info |

Spectrum of Antimicrobial Activity and Resistance Mechanisms

Inhibitory Spectrum against Microorganisms

Carnobacteriocin B2 is recognized for its relatively broad-spectrum activity against many lactic acid bacteria (LAB), strains of Listeria monocytogenes, and some strains of Enterococcus species. asm.org

This compound exhibits potent activity against the foodborne pathogen Listeria monocytogenes. acs.orgnih.gov As a class IIa bacteriocin (B1578144), it is often described as listericidal. asm.org The inhibitory mechanism involves pore formation in the cell membrane, leading to the dissipation of the membrane potential and leakage of low-molecular-weight substances from the cell. oup.com Semi-purified this compound has been shown to cause a significant 3.5 log decline in the viable cell count of L. monocytogenes in cold-smoked salmon juice at 5°C over six days. oup.com However, high levels of resistance to this compound have been observed in L. monocytogenes cells exposed to it. oup.com The antimicrobial activity of this compound is part of what makes Carnobacterium species like C. divergens and C. maltaromaticum effective as protective cultures against L. monocytogenes in food products. oup.com

This compound demonstrates a broad spectrum of activity against many lactic acid bacteria (LAB) and certain Enterococcus species. asm.org Its activity has been evaluated against various LAB, including strains of Carnobacterium, Enterococcus, and Lactobacillus. researchgate.net However, its effectiveness can vary, with some studies showing it is not active against certain LAB like Lactobacillus fermentum and Lactobacillus plantarum. researchgate.net The minimum inhibitory concentrations of this compound are generally lower for strains within the Carnobacterium genus compared to Listeria and Enterococcus genera. researchgate.net

Activity Against Listeria Species (e.g., L. monocytogenes)

Bacterial Resistance to this compound

The emergence of bacterial resistance to this compound is a significant consideration for its application.

Bacteria can develop resistance to class IIa bacteriocins like this compound through several mechanisms. One primary mechanism involves alterations in the cell envelope. microbiologyresearch.org Changes in membrane fluidity or cell surface charge can interfere with the interaction between the bacteriocin and its target receptor on the bacterial cell, leading to resistance. microbiologyresearch.org For instance, modifications in the cytoplasmic membrane composition, such as the addition of L-lysine to phospholipids (B1166683) to create lysylphosphatidylglycerol, can change the net charge of the membrane to positive, thereby reducing its susceptibility to cationic antimicrobial peptides like this compound. mdpi.com

Another key resistance mechanism is the downregulation of the mannose phosphotransferase system (Man-PTS), which acts as the receptor for many class IIa bacteriocins. microbiologyresearch.orgmdpi.com By reducing the expression of the genes encoding this receptor, bacteria can become resistant. microbiologyresearch.org However, some resistant cells show normal or even elevated Man-PTS expression, suggesting that other, yet unknown, resistance mechanisms are also at play. microbiologyresearch.org Complete cross-resistance has been observed among class IIa bacteriocins, including pediocin PA-1, leucocin A, and this compound. mdpi.com

Acquired resistance to this compound is linked to genetic changes within the target bacteria. mdpi.com The gene locus responsible for immunity to this compound, cbiB2, is located downstream of the structural gene for the bacteriocin itself (cbnB2). nih.govresearchgate.net This gene encodes an immunity protein, CbiB2, which protects the producing strain from its own bacteriocin. nih.govasm.org The expression of cbiB2 in sensitive homologous or heterologous hosts confers immunity to this compound. nih.govasm.org However, this immunity is specific and does not extend to other bacteriocins like carnobacteriocin BM1. nih.govasm.org

Resistance can also arise from mutations. For example, in Listeria monocytogenes, insertion of a transposon into the rpoN gene, which encodes a transcriptional factor, has been shown to result in resistance to the class IIa bacteriocin mesentericin Y105, indicating a potential pathway for resistance development. oup.com Furthermore, some non-producing bacterial strains have been found to possess immunity genes without the corresponding bacteriocin gene, a phenomenon termed "immune mimicking," which can also contribute to resistance. microbiologyresearch.org

Research Methodologies and Experimental Approaches in Carnobacteriocin B2 Studies

Production and Purification Strategies

The efficient production and purification of Carnobacteriocin B2 are critical for its characterization and potential application. Strategies range from optimizing the growth of the natural producer strains to utilizing recombinant DNA technology for enhanced yields.

Optimization of Producer Strain Cultivation (e.g., Carnobacterium piscicola, Carnobacterium maltaromaticum)

This compound is naturally produced by certain strains of lactic acid bacteria, notably Carnobacterium piscicola LV17B and Carnobacterium maltaromaticum. asm.orgresearchgate.net The production of this compound by C. piscicola LV17B is associated with a 61-kb plasmid. asm.org Studies have shown that the expression of carnobacteriocins is regulated by a complex system involving inducer peptides. asm.org The growth conditions of these producer strains are meticulously optimized to maximize bacteriocin (B1578144) yield. For instance, the wild-type strain of C. piscicola A9b has been observed to produce bacteriocin at varying levels depending on the growth temperature, with production noted at 25°C, 30°C, and 37°C. researchgate.net

The genetic locus responsible for carnobacteriocin production and immunity in C. piscicola LV17B has been extensively studied. asm.org This locus contains genes for the bacteriocin precursor, immunity proteins, and a signal transduction system that regulates production. asm.org Understanding these regulatory mechanisms is crucial for developing strategies to enhance bacteriocin synthesis in its native host.

Downstream Processing and Purification Techniques (e.g., Chromatography)

Once produced, this compound must be purified from the complex culture medium. A common multi-step purification process has been developed that takes advantage of the peptide's physicochemical properties. researchgate.netresearchgate.net This typically involves:

Hydrophobic Interaction Chromatography: This step separates molecules based on their hydrophobicity. researchgate.net

Size Exclusion Chromatography: This technique separates molecules based on their size. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution chromatography technique that separates molecules based on their hydrophobicity, yielding a highly purified product. researchgate.net

This three-step procedure has been successfully used to purify Carnobacteriocins BM1 and B2 from Carnobacterium piscicola LV17B. researchgate.netresearchgate.net Other methods, such as solid-phase extraction, have also been employed in the purification of class IIa bacteriocins. researchgate.net The cationic and hydrophobic nature of bacteriocins like this compound is a key factor exploited in these purification strategies. scielo.br

Heterologous Expression Systems for Enhanced Production

To overcome the often low yields from native producers, researchers have turned to heterologous expression systems. Escherichia coli is a popular host for the recombinant production of bacteriocins, including this compound. frontiersin.orgucc.iefao.orgdntb.gov.ua This approach allows for the overproduction of the peptide, facilitating its detailed study and potential large-scale application. ucc.ie

Several strategies have been employed for the successful heterologous expression of this compound. One method involves expressing the bacteriocin as a fusion protein, for example, with maltose-binding protein (MBP). nih.govnih.gov The fusion protein can be readily purified, and the active bacteriocin is then cleaved from the MBP tag. nih.govnih.gov

Another innovative approach involves fusing the this compound structural gene with the signal peptide of another bacteriocin, such as divergicin A. nih.govnih.gov This allows for the secretion of active this compound by a host that utilizes the general secretory pathway, bypassing the need for the specific transport proteins required by the native producer. nih.govnih.govasm.org This strategy has been successfully demonstrated in both C. piscicola and C. divergens, and even enables the production of multiple bacteriocins by a single host. nih.govnih.gov The optimization of these heterologous expression and purification processes is an active area of research. fao.orgdntb.gov.ua

| Host Organism | Expression Strategy | Key Findings |

| Escherichia coli | Maltose-binding protein (MBP) fusion | Successful production of preCbnB2(1-64) for NMR studies. nih.gov |

| Escherichia coli | MBP fusion with CbiB2 (immunity protein) | Enabled purification and characterization of the immunity protein. nih.gov |

| Carnobacterium piscicola LV17C | Divergicin A signal peptide fusion | Production and export of active this compound without its native secretion genes. nih.govnih.gov |

| Carnobacterium divergens LV13 | Divergicin A signal peptide fusion | Demonstrated multiple-bacteriocin expression via the general secretory pathway. nih.govnih.gov |

Biophysical Characterization Techniques

Understanding the three-dimensional structure of this compound is fundamental to elucidating its mechanism of action. Advanced biophysical techniques are employed to determine its structure and characterize its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution. asm.orgnih.govnih.gov Studies have shown that this compound is unstructured in water but adopts a defined conformation in membrane-mimicking environments, such as a mixture of water and trifluoroethanol (TFE). nih.govnih.gov

The solution structure of this compound in TFE reveals a well-defined central α-helical structure, spanning approximately residues 18 to 39. nih.govcore.ac.uk This central helix is a conserved feature among class IIa bacteriocins. nih.gov However, the N-terminal region of this compound appears to be disordered. nih.gov The three-dimensional structures of several class IIa bacteriocins, including leucocin A, sakacin P, and curvacin A, have also been determined by NMR, providing valuable comparative insights. asm.orgnih.gov

NMR has also been instrumental in studying the precursor of this compound (preCbnB2). nih.gov The structure of preCbnB2 revealed an additional α-helix in the leader peptide region, which is thought to be a key recognition element for export and processing. nih.gov This leader peptide likely reduces the antimicrobial activity of the precursor, protecting the producing cell. nih.gov

| Technique | Key Findings |

| 2D ¹H NMR in TFE/water | Determined the 3D solution structure of this compound, revealing a central α-helix. nih.gov |

| Multidimensional NMR | Revealed the 3D structure of the this compound precursor (preCbnB2), identifying a second α-helix in the leader peptide. nih.gov |

Mass Spectrometry for Peptide Characterization

Mass spectrometry is an essential tool for the precise characterization of this compound and its related products. It is used to determine the exact molecular mass of the purified peptide, confirming its identity and purity. researchgate.net For instance, the molecular mass of mature this compound has been determined to be 4969.9 Da. researchgate.net

This technique was crucial in verifying the formation of a disulfide bond in this compound, which was initially thought to exist with free thiols. nih.gov Mass spectrometry, in conjunction with thiol modification experiments, demonstrated that the peptide readily forms a disulfide bond, which is essential for its full antimicrobial activity. nih.gov

Mass spectrometry has also been used to characterize the immunity protein for this compound (CbiB2), with its molecular weight determined to be 12,662.2 ± 3.4 Da, consistent with the sequence deduced from its gene. nih.govasm.org Furthermore, mass spectral analysis has been used to characterize fragments of this compound produced in heterologous expression systems. asm.org

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations have provided significant insights into the interaction of this compound with lipid bilayers, which serve as models for bacterial cell membranes. These computational studies help to understand the mechanisms of action at an atomic level.

Simulations of this compound, a positively charged antimicrobial peptide, with a mixed lipid bilayer carrying a net negative charge have been conducted. nih.govacs.org These studies show that while the peptide is initially attracted to the bilayer surface due to electrostatic forces, its spontaneous insertion into the membrane does not occur. nih.govacs.org To further investigate, simulations were also performed with the peptide partially or fully inserted into the bilayer. nih.govacs.org

When partially inserted, this compound experiences a slight loss of its helical structure, with a hinge region appearing in the C-terminal helix. nih.govacs.org However, upon complete insertion, the peptide forms a stable, straight helix. nih.govacs.org In this state, the N- and C-termini are electrostatically anchored to the opposing headgroups of the bilayer. nih.govacs.org Throughout these simulations, the charged amino acids of the peptide did not traverse the charged headgroups of the bilayer, and no disruption of the bilayer was observed. nih.govacs.org These findings suggest that the penetration of single peptides into lipid membranes is not a spontaneous event and that other mechanisms may be required. nih.govacs.org

Further MD simulations have explored the interaction of this compound with various self-assembled monolayers (SAMs) that model different surface properties: hydrophobic, anionic, and cationic. acs.orgnih.gov These simulations aimed to understand how the peptide interacts with chemically heterogeneous surfaces. acs.orgnih.gov The results indicated that hydrophobic interactions lead to the strongest adsorption of the peptide to the monolayer while preserving the peptide's structural integrity. acs.org Conversely, electrostatic interactions tend to increase the peptide's solvation, causing significant alterations in its secondary structure. acs.org

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques have been fundamental in elucidating the genetic basis of this compound production, its regulation, and its structure-function relationships.

Gene Cloning, Sequencing, and Expression Analysis

The genetic determinants for this compound are located on a 61-kb plasmid, designated pCP40, in Carnobacterium piscicola LV17B. researchgate.netualberta.ca The structural gene for this compound, cbnB2, has been identified and sequenced. researchgate.netcpu-bioinfor.orgebi.ac.uk It encodes a precursor peptide that undergoes post-translational modification to form the mature 48-amino acid bacteriocin. researchgate.net

Cloning experiments have been crucial in understanding the expression of this compound. A 16-kb DNA fragment from the pCP40 plasmid, when cloned into a plasmid-less strain of C. piscicola, was sufficient to restore the production of this compound and its associated immunity. asm.orgnih.gov This fragment also enabled the expression of the bacteriocin and its immunity in a heterologous host. asm.orgnih.gov The gene responsible for immunity, cbiB2, is located downstream of the cbnB2 structural gene and encodes a 111-amino acid protein. asm.orgnih.gov

Expression of this compound has also been achieved in Escherichia coli. nih.govfao.org The genes for the mature bacteriocin were cloned into an E. coli expression system, where they were expressed as a fusion protein with thermostable thioredoxin. nih.gov This heterologous expression system has been optimized to produce high yields of the pure protein. nih.gov Furthermore, studies have demonstrated that by fusing the cbnB2 structural gene (without its natural leader peptide) to the signal peptide of another bacteriocin, divergicin A, active this compound could be produced and exported via the general secretory pathway, bypassing the need for its specific secretion proteins. asm.orgnih.gov

The table below summarizes key genes involved in this compound production and immunity.

| Gene | Function | Location | Encoded Protein |

| cbnB2 | Structural gene for this compound | 61-kb plasmid (pCP40) | Precursor of this compound |

| cbiB2 | Immunity to this compound | Downstream of cbnB2 on pCP40 | CbiB2 immunity protein (111 amino acids) |

| cbnS-cbnK-cbnR | Three-component regulatory system | Plasmid pCP40 | Regulatory proteins |

| cbnT, cbnD | Secretion/processing system | Plasmid pCP40 | Peptide secretion/processing proteins |

Site-Directed Mutagenesis for Structure-Function Studies

Site-directed mutagenesis has been a valuable tool for investigating the structure-function relationships of class IIa bacteriocins, including this compound. researchgate.netnih.gov While specific mutagenesis studies focusing solely on this compound are not extensively detailed in the provided context, the general approach for this class of bacteriocins involves creating specific point mutations to identify residues critical for antimicrobial activity and target recognition. nih.govasm.org For instance, studies on other class IIa bacteriocins have shown that mutations in the N-terminal conserved region, particularly the YGNGV motif, can significantly impact activity. nih.govasm.org Similarly, alterations in the C-terminal region have been shown to affect the inhibitory spectrum. nih.gov

Microbiological Assays for Antimicrobial Activity

Standard microbiological assays are routinely used to determine the antimicrobial spectrum and potency of this compound.

Spot-on-Lawn and Microtiter Plate Assays

The spot-on-lawn test is a common method to screen for antimicrobial activity. asm.orgasm.orgmdpi.com In this assay, a small volume of the bacteriocin solution or a culture of the producer strain is spotted onto a lawn of a sensitive indicator organism. asm.orgmdpi.com The formation of a clear zone of inhibition around the spot indicates antimicrobial activity. mdpi.com This method has been used to test the activity of this compound against various lactic acid bacteria and other sensitive strains. asm.orgmdpi.com

Microtiter plate assays provide a more quantitative measure of antimicrobial activity. asm.orgasm.org In this method, serial dilutions of the bacteriocin are prepared in microtiter plate wells, which are then inoculated with a sensitive indicator strain. asm.orgasm.org The growth of the indicator strain is monitored over time by measuring the optical density. asm.orgresearchgate.net This allows for the determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of the bacteriocin that completely inhibits the growth of the target microorganism. mdpi.com These assays have been used to evaluate the sensitivity of different bacterial strains to varying concentrations of this compound. asm.orgresearchgate.net

The table below outlines the principles of these two common antimicrobial assays.

| Assay Type | Principle | Information Obtained |

| Spot-on-Lawn | A sample of the bacteriocin is placed on an agar (B569324) plate seeded with a sensitive indicator strain. | Qualitative assessment of antimicrobial activity (presence or absence of an inhibition zone). |

| Microtiter Plate Assay | Serial dilutions of the bacteriocin are incubated with a sensitive indicator strain in a microtiter plate, and cell growth is monitored spectrophotometrically. | Quantitative data, including the minimum inhibitory concentration (MIC). |

Determination of Inhibitory Concentrations

The antimicrobial efficacy of this compound (CbnB2) is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a target microorganism. These values are crucial for assessing its potential as a biopreservative. The activity of bacteriocins is often expressed in Arbitrary Units per milliliter (AU/ml), defined as the reciprocal of the highest two-fold dilution showing complete inhibition of the indicator strain. For instance, an inhibitory activity of 4,000 AU/ml has been reported for CbnB2 under specific experimental conditions. asm.org

Studies on class IIa bacteriocins show that inhibitory concentrations can vary significantly depending on the target strain and the specific bacteriocin. For example, enterocin (B1671362) A can inhibit Listeria at very low concentrations, with MICs in the nanogram per milliliter range. asm.org While specific MIC values for CbnB2 alone are not always detailed, research on the closely related carnobacteriocin BM1 found MICs ranging from 0.625 to 4 mg/L against sensitive species of Carnobacterium, Enterococcus, and Listeria. researchgate.net

A significant aspect of CbnB2's activity is its synergistic potential. When used in combination with carnobacteriocin BM1, the antimicrobial activity is enhanced, leading to a 2 to 15-fold reduction in the MICs for both bacteriocins against sensitive bacteria. researchgate.net This synergy demonstrates that a combination of these peptides can be more effective than either one alone. However, it is important to note that resistance to one class IIa bacteriocin can sometimes confer cross-resistance to others, including CbnB2, pediocin PA-1, and leucocin A. mdpi.com The determination of these inhibitory values is often performed using broth microdilution assays or agar well diffusion tests, where the absence of growth or a clear zone of inhibition indicates the bacteriocin's effectiveness. asm.org

| Bacteriocin(s) | Target Genera | Reported MIC / Activity | Reference |

|---|---|---|---|

| This compound | Indicator Strain | 4,000 AU/ml | asm.org |

| Carnobacteriocin BM1 | Carnobacterium, Enterococcus, Listeria | 0.625 - 4.0 mg/L | researchgate.net |

| This compound + Carnobacteriocin BM1 (Synergy) | Sensitive Bacteria | 2 to 15-fold reduction in individual MICs | researchgate.net |

| Enterocin A (for comparison) | Listeria | 0.1 - 1.0 ng/ml | asm.org |

Co-culture Studies for Microbial Control

Co-culture studies are essential for evaluating the effectiveness of this compound (CbnB2) in a competitive environment that more closely mimics a food matrix. These experiments involve growing a CbnB2-producing strain, such as Carnobacterium maltaromaticum or Carnobacterium piscicola, alongside a target pathogenic or spoilage organism, most commonly Listeria monocytogenes.

Research has consistently demonstrated the anti-listerial activity of CbnB2-producing strains in co-culture. nih.gov In a study using a bacteriocin-producing strain of C. piscicola A9b, co-culture in salmon juice resulted in a 6-log suppression of L. monocytogenes growth compared to the control. oup.com In contrast, a non-bacteriocin-producing mutant (bac-) of the same strain only suppressed the pathogen by 3-log, highlighting the critical role of the bacteriocin itself in the inhibition. oup.com Similarly, various C. maltaromaticum isolates have been shown to inhibit L. monocytogenes in co-cultures at refrigeration temperatures (4°C) and even at -1°C. microbiologyresearch.org

The inhibitory effect has also been confirmed in food models. For example, the application of protective cultures has been tested against collections of L. monocytogenes strains isolated from seafood, with all tested strains showing sensitivity. nih.gov This inhibition was subsequently confirmed in co-culture within a sterile cold-smoked salmon (CSS) model system. nih.gov In some cases, the interaction in co-culture can lead to physical changes in the target organism; L. monocytogenes cells have been observed to have modified cell shapes and surfaces when grown in the presence of Lactococcus piscium. internationalscholarsjournals.com These studies underscore the potential of CbnB2-producing bacteria as effective bioprotective agents in food systems.

| Protective Strain (Bacteriocin) | Target Microorganism | System/Medium | Observed Effect | Reference |

|---|---|---|---|---|

| C. piscicola A9b (this compound) | L. monocytogenes | Salmon Juice | 6-log suppression of pathogen growth | oup.com |

| C. maltaromaticum isolates | L. monocytogenes | Broth Co-culture | Inhibition observed at 4°C and -1°C | microbiologyresearch.org |

| C. divergens V41 | L. monocytogenes (mix of strains) | Sterile Cold-Smoked Salmon (CSS) | Inhibition confirmed | nih.gov |

| L. piscium CNCM I-4031 | L. monocytogenes | Co-culture | Modified cell shape and surface of pathogen | internationalscholarsjournals.com |

Computational and Bioinformatic Approaches

Sequence Homology and Phylogenetic Analysis

This compound is classified as a class IIa, or pediocin-like, bacteriocin. These peptides are characterized by a highly conserved N-terminal region containing the consensus sequence YGNGV(X)C(X)₄C(X)V(X)₄A. At 48 amino acids, CbnB2 is one of the larger members of this class. Sequence analysis shows that the first 24 residues of CbnB2 share over 66% identity with Leucocin A, another class IIa bacteriocin. The gene encoding CbnB2 (cbnB2) has been identified and is available under the GenBank ID L47121.1. Unlike many bacteriocin genes which are plasmid-encoded, the genetic determinants for CbnB2 have been shown to be located on the chromosome in some strains.

Phylogenetic analyses are also applied to the corresponding immunity proteins, which protect the producing bacterium from its own bacteriocin. The immunity protein for CbnB2, known as ImB2, has been classified based on sequence homology. researchgate.net It falls into a distinct group (Group C) alongside the immunity proteins for enterocin P, enterocin SE-K4, curvacin A, and carnobacteriocin BM1. researchgate.net This grouping is based on alignments using tools like ClustalW. researchgate.net The degree of homology among immunity proteins is generally more varied than that of the bacteriocins they neutralize, with Group C showing less sequence conservation compared to other groups. researchgate.net This variability likely contributes to the high specificity of immunity proteins for their cognate bacteriocins. researchgate.net

Protein Structure Prediction and Modeling

While the definitive three-dimensional structure of this compound was elucidated using nuclear magnetic resonance (NMR) spectroscopy, computational and bioinformatic tools play a vital role in analyzing and predicting structural features. Secondary structure predictions for CbnB2 have been performed using methods such as the hierarchical neural network (HNN). These analyses, combined with 3D structure visualization using software like the Swiss-PDB viewer, have been instrumental in comparing CbnB2 to other bacteriocins. For example, such analysis revealed that CbnB2 possesses one of the longest C-terminal helices among the YGNGV-containing bacteriocins.

Significant computational modeling has also focused on the CbnB2 immunity protein, ImB2. researchgate.net The NMR solution structure of ImB2 was calculated based on thousands of nuclear Overhauser effects (NOEs), dihedral angles, and hydrogen bonds. researchgate.net This experimental data feeds into computational models that generate the final 3D structure. The resulting model of ImB2 reveals a four-helix bundle with a fifth helix positioned perpendicularly across the third, a structural motif that appears to be conserved among immunity proteins for class IIa bacteriocins. researchgate.net Modern prediction engines like AlphaFold2 are also being benchmarked using a dataset of peptides that includes this compound, indicating the ongoing relevance of computational modeling for refining and predicting the structures of these antimicrobial peptides. asm.org

Advanced Research Directions and Future Perspectives on Carnobacteriocin B2

Elucidation of Detailed Molecular Mechanisms of Action and Immunity

The primary mode of action of class IIa bacteriocins, including Carnobacteriocin B2, involves the formation of pores in the cytoplasmic membrane of susceptible Gram-positive bacteria. conicet.gov.arasm.org This action dissipates the transmembrane electrical potential, leading to a depletion of intracellular ATP. conicet.gov.arnih.gov The specificity of this interaction is attributed to the recognition of a membrane-bound receptor, identified as the mannose phosphotransferase system (man-PTS). acs.orgmicrobiologyresearch.org

Future research aims to unravel the precise molecular interactions between this compound and the man-PTS. High-resolution structural studies, such as cryo-electron microscopy, could provide atomic-level details of the bacteriocin-receptor complex, elucidating how the bacteriocin (B1578144) docks onto and subsequently disrupts the membrane. Understanding the conformational changes that occur in both the bacteriocin and the receptor upon binding is crucial for a complete picture of its mechanism.

The immunity mechanism, which protects the producer organism from its own bacteriocin, is conferred by a dedicated immunity protein, ImB2. asm.org This 111-amino acid protein is co-expressed with this compound. acs.orgasm.org While it is known that ImB2 is primarily located in the cytoplasm with a smaller fraction associated with the membrane, the exact mechanism of protection is not fully understood. asm.org It is hypothesized that the immunity protein may interact with the man-PTS, preventing the bacteriocin from forming a lethal pore. conicet.gov.armicrobiologyresearch.org The NMR solution structure of ImB2 has revealed a four-helix bundle, but further studies are needed to clarify how this structure facilitates immunity. acs.orgjst.go.jp It has been shown that ImB2 has a low affinity for this compound in an aqueous solution, suggesting an indirect mechanism of action at the membrane level. oup.com